molecular formula C9H12IN B8546624 4-Iodo-2-n-propylaniline

4-Iodo-2-n-propylaniline

Cat. No. B8546624
M. Wt: 261.10 g/mol
InChI Key: AYJDDPAWUBGLKY-UHFFFAOYSA-N
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Patent
US06353006B1

Procedure details

To a solution of 2-n-propylaniline in MeOH (25 mL) was added a solution of NaHCO3 (5.0 g, 59.5 mmol) in H2O (25 mL). Iodine (8.4 g, 33.3 mmol) was added portionwise over 70 min. while maintaining the temp. at 10° C., then the mixture was allowed to stir at 10° C. for 30 min. The resulting mixture was diluted with H2O (30 mL) and extracted with EtOAc (4×40 mL). The combined organic layers were sequentially washed with a 5% Na2S2O3 solution (30 mL) and a saturated NaHCO3 solution (30 mL), dried (Na2SO4), and concentrated under reduced pressure to give 4-iodo-2-n-propylaniline (9.4 g, 98%): TLC (20% EtOAc/hex) Rf0.43. This material was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])[CH2:2][CH3:3].C([O-])(O)=O.[Na+].[I:16]I>CO.O>[I:16][C:9]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH2:1][CH2:2][CH3:3])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1=C(N)C=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
to stir at 10° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temp
CUSTOM
Type
CUSTOM
Details
at 10° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×40 mL)
WASH
Type
WASH
Details
The combined organic layers were sequentially washed with a 5% Na2S2O3 solution (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated NaHCO3 solution (30 mL), dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=CC(=C(N)C=C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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